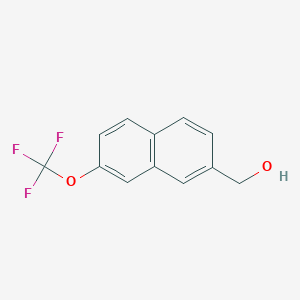![molecular formula C14H10F2N2 B11872764 2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11872764.png)
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One approach involves the use of ethyl bromodifluoroacetate as a fluorine source. The formation of N-difluoromethylated pyridines involves a two-step process: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation . Another method includes the use of metal-catalyzed cross-couplings and Minisci-type radical chemistry for the difluoromethylation of pyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-free strategies and novel difluorocarbene reagents has streamlined access to this compound, making it more feasible for industrial applications .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridines .
科学的研究の応用
2-(ジフルオロメチル)-4-フェニル-1H-ピロロ[2,3-b]ピリジンは、次のような広範囲にわたる科学研究の応用を持っています。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: さまざまな生体分子との潜在的な生物学的活性と相互作用について研究されています。
医学: この化合物は、薬物候補としての使用を含む、潜在的な治療用途について調査されています。
作用機序
2-(ジフルオロメチル)-4-フェニル-1H-ピロロ[2,3-b]ピリジンの作用機序には、特定の分子標的および経路との相互作用が関与しています。ジフルオロメチル基は、水素結合を介して酵素と相互作用し、アルコール、チオール、アミン部分の生体異性体として機能します。 この相互作用により、化合物の生物学的活性を調節できるため、創薬のための貴重な候補となります .
類似化合物との比較
類似化合物
2-ジフルオロメチルピリジン: この化合物は、ピリジン-N-オキシドの生体異性体置換であり、さまざまな生物学的アッセイで同様またはより優れた活性を示しています.
N-ジフルオロメチル化ピリジン: これらの化合物は、ブロモジフルオロ酢酸エチルを使用して合成され、非フッ素化アナログと比較して分光学的特性が向上しています.
ジフルオロメチル 2-ピリジルスルホン: この化合物は、汎用性の高いカルボニルgem-ジフルオロオレフィン化試薬として使用されます.
独自性
2-(ジフルオロメチル)-4-フェニル-1H-ピロロ[2,3-b]ピリジンは、その特定の構造的特徴と、親油性、バイオアベイラビリティ、代謝安定性を高めるジフルオロメチル基の存在により、ユニークです。 これらの特性により、さまざまな科学的および工業的用途にとって貴重な化合物となっています .
特性
分子式 |
C14H10F2N2 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC名 |
2-(difluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)12-8-11-10(6-7-17-14(11)18-12)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
InChIキー |
MVDOLARBZNEWGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


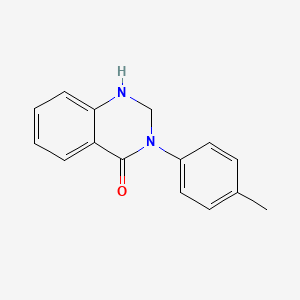


![2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11872708.png)
![1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone](/img/structure/B11872714.png)
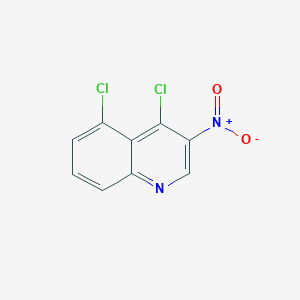
![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872731.png)
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
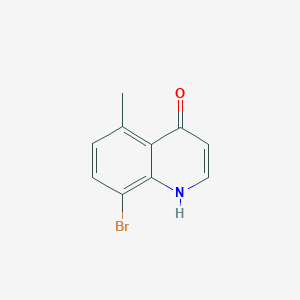

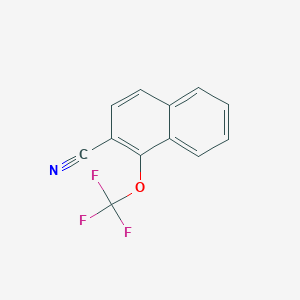
![2-(Chloromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11872760.png)
![Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11872766.png)
